REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[S:9][C:8]([S:11]([O-])(=[O:13])=[O:12])=[C:7]([CH3:15])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[K+].O=P(Cl)(Cl)[Cl:19]>>[Cl:1][C:2]1[C:10]2[S:9][C:8]([S:11]([Cl:19])(=[O:13])=[O:12])=[C:7]([CH3:15])[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
potassium 7-chloro-3-methylbenzothiophene-2-sulfonate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2C(=C(SC21)S(=O)(=O)[O-])C.[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The POCl3 was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified on a small amount of silica
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2C(=C(SC21)S(=O)(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 mg | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |